molecular formula C23H20O11 B196144 Epigallocatechin 3-O-(3-O-methyl)gallate CAS No. 83104-87-4

Epigallocatechin 3-O-(3-O-methyl)gallate

Cat. No. B196144
CAS RN: 83104-87-4
M. Wt: 472.4 g/mol
InChI Key: WVRDOLPMKOCJRJ-DENIHFKCSA-N
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Description

Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3″Me) is an O-methyl derivative of (-)-epigallocatechin-3-O-gallate (EGCG), which is present in tea cultivars such as Benifuuki . It has been known as a potent inducer of keratinocyte differentiation .


Synthesis Analysis

The biosynthesis of O-methylated catechins in tea plants involves two O-methyltransferases: CsFAOMT1 and CsFAOMT2. CsFAOMT1 has a specific O-methyltransferase activity on the 3ʹʹ-position of EGCG to generate EGCG3′′Me .


Molecular Structure Analysis

The molecular formula of EGCG3″Me is C23H20O11 . The IUPAC name is [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate .

Scientific Research Applications

  • Epigallocatechin-3-gallate, a compound related to Epigallocatechin 3-O-(3-O-methyl)gallate, acts as an inhibitor of human dihydrofolate reductase, affecting DNA and RNA synthesis and altering DNA methylation patterns, which inhibits the growth of a human colon carcinoma cell line (Navarro-Perán, Rodríguez-López, Campo, & Rodríguez-López, 2007).

  • Epigallocatechin 3-O-(3-O-methyl)gallate has been identified in various tea cultivars, showing its natural occurrence and importance in tea chemistry (Ji, Lee, Lee, Hwang, Kim, Park, & Hong, 2017).

  • It exhibits prebiotic-like activity, potentially manipulating intestinal microbiota and contributing to the prevention of gut dysbiosis in a high-fat diet-induced obesity mouse model (Cheng, Zhang, Miao, Cao, Wu, & Weng, 2017).

  • This compound can act as an inhibitor of mammalian histidine decarboxylase, suggesting a potential application in the prevention or treatment of inflammatory processes (Rodríguez-Caso, Rodrı́guez-Agudo, Sánchez-Jiménez, & Medina, 2003).

  • It has neuroprotective effects against N-methyl-D-aspartate-induced excitotoxicity in the adult rat retina (Chen, Jiang, Shen, Wan, Xu, Wang, & Jonas, 2012).

  • Its antiallergic properties have been demonstrated, especially in suppressing FcepsilonRI expression in human basophilic KU812 cells (Fujimura, Tachibana, Maeda-Yamamoto, Miyase, Sano, & Yamada, 2002).

Future Directions

EGCG3″Me has shown promise in various bioactivities, including the induction of keratinocyte differentiation . Future research could focus on enhancing the bioavailability of O-methyl EGCGs and exploring their potential health benefits.

properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O11/c1-32-18-5-10(4-16(28)21(18)30)23(31)34-19-8-12-13(25)6-11(24)7-17(12)33-22(19)9-2-14(26)20(29)15(27)3-9/h2-7,19,22,24-30H,8H2,1H3/t19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRDOLPMKOCJRJ-DENIHFKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273994
Record name Epigallocatechin 3-O-(3-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epigallocatechin 3-O-(3-O-methyl)gallate

CAS RN

83104-87-4
Record name Epigallocatechin 3-O-(3-O-methyl)gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83104-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Epigallocatechin-3-O-(3'-O-methyl)-gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083104874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epigallocatechin 3-O-(3-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPIGALLOCATECHIN 3-O-(3-O-METHYL)GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97U9TPY8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Epigallocatechin 3-(3-methyl-gallate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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